molecular formula C22H24N4O3S2 B2908480 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 894948-62-0

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B2908480
CAS No.: 894948-62-0
M. Wt: 456.58
InChI Key: KCDREXXKZBATHO-UHFFFAOYSA-N
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Description

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonylpyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl group and the thioacetamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
  • 2-((4-amino-5-(methylsulfonyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Uniqueness

2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is unique due to the presence of the isopropylphenyl group, which may confer specific biological activities or chemical properties not found in similar compounds. This uniqueness can make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-14(2)16-6-10-18(11-7-16)31(28,29)19-12-24-22(26-21(19)23)30-13-20(27)25-17-8-4-15(3)5-9-17/h4-12,14H,13H2,1-3H3,(H,25,27)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDREXXKZBATHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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